molecular formula C5H7ClN2O2S B13036810 2-(1H-Imidazol-1-yl)ethanesulfonylchloride

2-(1H-Imidazol-1-yl)ethanesulfonylchloride

Cat. No.: B13036810
M. Wt: 194.64 g/mol
InChI Key: BSEZCJRXTZNQBL-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)ethanesulfonylchloride is a chemical compound that features an imidazole ring attached to an ethanesulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-yl)ethanesulfonylchloride typically involves the reaction of imidazole with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Solvent selection and purification steps are optimized to ensure the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-yl)ethanesulfonylchloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

    Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often facilitated by catalysts such as palladium or copper.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Bases: Triethylamine, pyridine

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Palladium, copper

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used in the substitution reaction.

Scientific Research Applications

2-(1H-Imidazol-1-yl)ethanesulfonylchloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules, facilitating the formation of sulfonamides and other derivatives.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)ethanesulfonylchloride involves the reactivity of the sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new chemical bonds. The imidazole ring can also participate in coordination chemistry, interacting with metal ions and other electrophiles.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-1-yl)ethanol: This compound features an imidazole ring attached to an ethanol group and is used in similar applications, particularly in organic synthesis and coordination chemistry.

    2-(1H-Imidazol-1-yl)ethanamine: This compound has an imidazole ring attached to an ethanamine group and is used in the synthesis of pharmaceuticals and other bioactive molecules.

Uniqueness

2-(1H-Imidazol-1-yl)ethanesulfonylchloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to other imidazole derivatives. This reactivity makes it a valuable reagent in organic synthesis, enabling the formation of a wide range of sulfonyl-containing compounds.

Properties

Molecular Formula

C5H7ClN2O2S

Molecular Weight

194.64 g/mol

IUPAC Name

2-imidazol-1-ylethanesulfonyl chloride

InChI

InChI=1S/C5H7ClN2O2S/c6-11(9,10)4-3-8-2-1-7-5-8/h1-2,5H,3-4H2

InChI Key

BSEZCJRXTZNQBL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCS(=O)(=O)Cl

Origin of Product

United States

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